molecular formula C23H18N2O2S B3474884 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-oxo-3-phenylpropanamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-oxo-3-phenylpropanamide

Cat. No.: B3474884
M. Wt: 386.5 g/mol
InChI Key: WCXQXVSNRLGNIC-UHFFFAOYSA-N
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Description

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-oxo-3-phenylpropanamide is a synthetic small molecule featuring a benzothiazole core substituted with a methyl group at position 4. This aromatic heterocyclic scaffold is linked to a phenyl ring via a propanamide bridge, with a 3-oxo-3-phenyl moiety at the terminal end. The benzothiazole group is known for its role in modulating biological activity, particularly in kinase inhibition and enzyme targeting, due to its planar structure and ability to engage in π-π interactions .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-15-7-12-19-21(13-15)28-23(25-19)17-8-10-18(11-9-17)24-22(27)14-20(26)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXQXVSNRLGNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-oxo-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous benzothiazole derivatives, focusing on substituent effects, synthesis routes, and biological implications.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences Biological Implications
Target Compound 6-methylbenzothiazole, 3-oxo-3-phenylpropanamide N/A Potential kinase/modulatory activity due to benzothiazole and amide groups .
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide () 4-nitro-isoindole-1,3-dione Replacement of 3-oxo-3-phenyl with nitro-isoindole Increased electron-withdrawing effects from nitro group may enhance reactivity or alter binding kinetics .
AS601245 () Benzothiazol-2-yl, pyrimidinyl acetonitrile Acetonitrile group instead of propanamide Likely JNK inhibitor; acetonitrile may reduce steric hindrance compared to bulkier propanamide .
5i () Pyridine-3-carbohydrazide, nitro-substituted Schiff base Schiff base and thiazolidinone moieties Demonstrated antimicrobial activity; nitro group may improve redox properties .
Cpd D () (1,3-Benzothiazol-2-yl)carbamoyl, methanesulfonic acid Carbamoyl and sulfonic acid groups Sulfonic acid enhances solubility but may reduce blood-brain barrier penetration .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
Target Compound Not reported* Moderate (lipophilic benzothiazole) Stable under neutral conditions
5i () 198–199 Low in water, soluble in DMSO Stable at room temperature
5j () 181–184 Similar to 5i Degrades under strong acidic/basic conditions
Compound Not reported Likely low (nitro-isoindole increases polarity) Nitro group may confer photolability

*Note: Data gaps highlight the need for further experimental characterization.

Key Findings and Implications

Substituent-Driven Activity : The 6-methylbenzothiazole core is critical for scaffold rigidity, while terminal groups (e.g., nitro, sulfonic acid) dictate target specificity and solubility .

Synthetic Flexibility : Amide and Schiff base chemistries enable modular derivatization, supporting drug-discovery pipelines .

Biological Gaps: Limited data on the target compound’s efficacy necessitates further in vitro studies, particularly against kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-oxo-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-oxo-3-phenylpropanamide

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